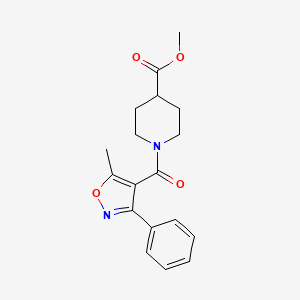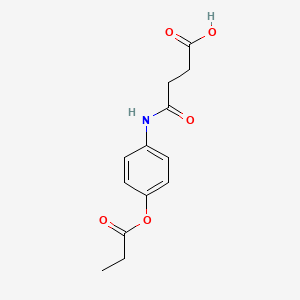
4-Oxo-4-(4-propanoyloxyanilino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(4-propanoyloxyanilino)butanoic acid is an organic compound with a complex structure that includes a butanoic acid backbone, a propanoyloxy group, and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(4-propanoyloxyanilino)butanoic acid typically involves the reaction of succinic anhydride with propylamine to form N-propylsuccinamic acid. This intermediate is then reacted with 4-propanoyloxyaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(4-propanoyloxyanilino)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the anilino group, using various electrophiles.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium at 30°C.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with N-bromophthalimide typically yields brominated derivatives .
Scientific Research Applications
4-Oxo-4-(4-propanoyloxyanilino)butanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-propanoyloxyanilino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is the reactive species . The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(propylamino)butanoic acid: Similar structure but with a propylamino group instead of a propanoyloxyanilino group.
4-Oxo-4-(4-phenoxyanilino)-2-(propylamino)butanoic acid: Contains a phenoxyanilino group instead of a propanoyloxyanilino group.
4-Oxo-4-(2-propynyloxy)butanoic acid: Contains a propynyloxy group instead of a propanoyloxyanilino group.
Uniqueness
4-Oxo-4-(4-propanoyloxyanilino)butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its propanoyloxyanilino group, in particular, contributes to its potential therapeutic applications and reactivity in various chemical reactions.
Properties
IUPAC Name |
4-oxo-4-(4-propanoyloxyanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-13(18)19-10-5-3-9(4-6-10)14-11(15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZGCBBOBGGDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)

![(2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide](/img/structure/B5764254.png)
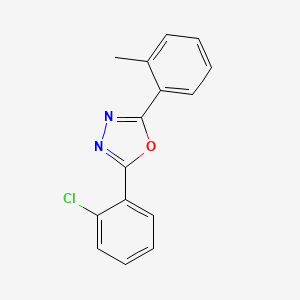
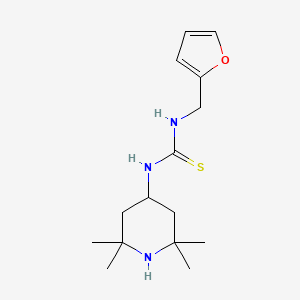
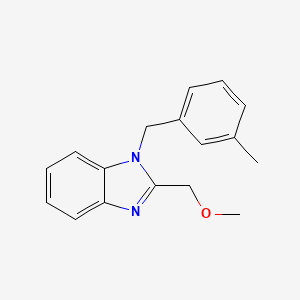
![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
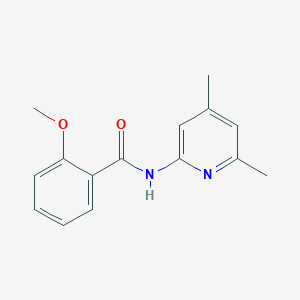
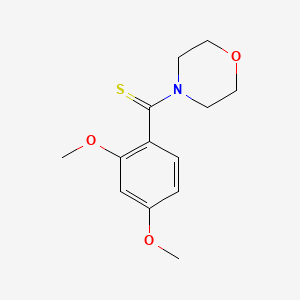
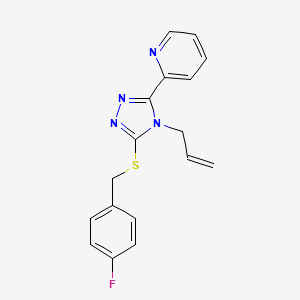
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)

